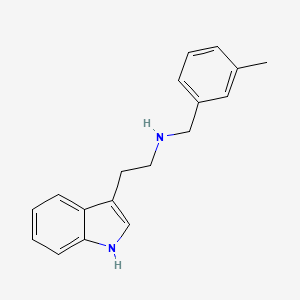

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is an organic compound that features an indole moiety linked to an ethyl chain, which is further connected to a benzyl amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine typically involves the reaction between tryptamine and a benzyl halide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.

Reduction: The benzyl amine group can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the benzyl amine group can produce the corresponding primary amine.

科学的研究の応用

Antimicrobial Properties

Research indicates that indole derivatives exhibit notable antimicrobial activities. In a study evaluating a series of indole-derived compounds, 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine showed significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with bacterial DNA gyrase and topoisomerase IV activities, which are essential for bacterial replication .

Antiviral Activity

The compound has also been tested for antiviral properties against a range of viruses, including HIV-1. In vitro studies demonstrated that certain derivatives of indole compounds could inhibit viral replication effectively, suggesting potential applications in antiviral drug development .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. The compound has been evaluated in various cancer cell lines, showing cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells. For example, studies have highlighted the efficacy of indole derivatives in inhibiting cell proliferation and inducing cell cycle arrest in cancer models .

Case Study 1: Antimicrobial Evaluation

A comprehensive study involved synthesizing several indole derivatives and testing their antimicrobial efficacy against standard strains. Among these, this compound exhibited the highest activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Other Indole Derivative | 8 | Escherichia coli |

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, the compound was tested against HIV-1 in cell culture models. Results indicated that it significantly reduced viral load compared to untreated controls, suggesting its potential as an antiviral agent .

作用機序

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. Additionally, the benzyl amine group can interact with enzymes involved in neurotransmitter metabolism, further influencing neurological processes .

類似化合物との比較

Similar Compounds

Tryptamine: A naturally occurring compound with a similar indole structure.

Serotonin: A neurotransmitter with an indole moiety, involved in regulating mood and behavior.

Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.

Uniqueness

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is unique due to its combination of an indole moiety with a benzyl amine group. This structural feature allows it to interact with a broader range of molecular targets compared to similar compounds.

生物活性

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine, also known as a derivative of indole, has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its interactions with neurotransmitter systems, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its role in various biological activities. The structure can be represented as follows:

This structure allows the compound to engage with multiple biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The indole structure closely resembles natural neurotransmitters, enabling it to modulate receptor activity effectively. Key mechanisms include:

- Receptor Binding : The compound interacts with serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Interaction : It may affect enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels and activity within the CNS .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited a low minimum inhibitory concentration (MIC), indicating potent growth inhibition .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| A549 | 0.98 | High |

| HeLa | Varies | Moderate to High |

Anti-inflammatory and Analgesic Properties

The compound has shown promise as an anti-inflammatory and analgesic agent in preclinical studies. Its ability to modulate inflammatory pathways may contribute to pain relief and reduced inflammation in various conditions .

Other Pharmacological Effects

- Neuroprotective Effects : Preliminary research suggests that the compound may provide neuroprotection by stabilizing neuronal function and reducing oxidative stress.

- Antibacterial Activity : Some derivatives of indole compounds have demonstrated antibacterial properties against resistant strains like MRSA, suggesting a potential role in treating infections .

Case Studies

- Study on Anticancer Activity : A recent study evaluated several indole derivatives, including this compound, revealing that it significantly suppressed tumor growth in A549 cells compared to controls. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

- Neurotransmitter Modulation : Research examining the interaction of this compound with serotonin receptors indicated a dose-dependent increase in receptor activation, potentially leading to enhanced serotonergic signaling which is beneficial in mood disorders.

特性

CAS番号 |

436099-76-2 |

|---|---|

分子式 |

C20H22N2O4 |

分子量 |

354.4 g/mol |

IUPAC名 |

2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine;oxalic acid |

InChI |

InChI=1S/C18H20N2.C2H2O4/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6) |

InChIキー |

FDMJALUNIGDJSZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32 |

正規SMILES |

CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |

溶解性 |

>53.2 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。